molecular formula C10H8N2O2 B010853 3-(1H-imidazol-1-yl)benzoic acid CAS No. 108035-47-8

3-(1H-imidazol-1-yl)benzoic acid

Cat. No. B010853
M. Wt: 188.18 g/mol
InChI Key: WXHAKCASYYCJED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including compounds like 3-(1H-imidazol-1-yl)benzoic acid, often involves strategies that integrate green chemistry principles. For instance, the palladium-catalyzed direct C–H arylation of heteroarenes with (pseudo)aryl halides or aryliodonium salts presents a method for introducing aryl groups into the imidazole ring, potentially applicable for synthesizing 3-(1H-imidazol-1-yl)benzoic acid (Rossi et al., 2014). Additionally, novel synthesis methods focusing on imidazole derivatives have been reviewed, emphasizing the diversity of synthetic approaches and their implications for creating compounds with varied biological and chemical properties (Tran Trung Hieu et al., 2023).

Molecular Structure Analysis

Imidazole-based compounds exhibit a wide range of bioactivities, attributed to the structural flexibility and reactivity of the imidazole core. The synthesis and site-selective C-H functionalization of imidazo-[1,2-a]pyridines, for example, demonstrate the potential for structural diversification and the impact on medicinal properties, which could extend to the structural analysis of 3-(1H-imidazol-1-yl)benzoic acid (R. Shankar et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives is significantly influenced by the presence of nitrogen atoms in the ring, which can participate in various chemical reactions. The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives highlight the potential for antioxidant and anti-inflammatory activities, suggesting similar possibilities for the exploration of 3-(1H-imidazol-1-yl)benzoic acid's chemical properties (Dattatraya G. Raut et al., 2020).

Scientific Research Applications

  • Synthesis and Drug Development : A study by Barros et al. (2007) described a method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids, which is efficient for research applications (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007). Similarly, Howes et al. (1999) developed 4-Acetylamino-3-(imidazol-1-yl)-benzoic acids as novel inhibitors of influenza virus sialidases, comparable to 4-acetylamino-3-guanidino-benzoic acid (BANA 113) (Howes, Cleasby, Evans, Feilden, Smith, Sollis, Taylor, & Wonacott, 1999).

  • Antimicrobial Applications : Dahiya (2008) reported that imidazolopeptides synthesized from 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid exhibited potent antimicrobial activity against fungi, dermatophytes, and moderate activity against gram-negative bacteria (Dahiya, 2008). Desai, Dodiya, and Makwana (2011) also found that 3-(2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-2-(aryl)thiazolidin-4-ones showed antibacterial and antifungal activities (Desai, Dodiya, & Makwana, 2011).

  • Corrosion Inhibition : Research by Rbaa et al. (2020) demonstrated that new benzimidazole derivatives based on 8-hydroxyquinoline effectively inhibited corrosion of steel in acidic conditions (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

  • Photoluminescence : A study by Liu et al. (2013) showed that 4-(1H-imidazol-1-yl) benzoic acid and its coordination polymers exhibited photoluminescence emission peaks, highlighting its potential in materials science (Liu, Guo, Wang, Wei, Chen, & Hu, 2013).

  • Sensing Applications : Emandi, Flanagan, and Senge (2018) developed imidazole derivatives that showed sensing exclusively towards cyanide ions in a specific system (Emandi, Flanagan, & Senge, 2018).

Safety And Hazards


  • Toxicity : Limited information available; handle with care.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an antimicrobial, antifungal, or anticancer agent.

  • Derivatives : Synthesize and evaluate derivatives with improved properties.

  • Formulation : Explore formulations for drug delivery or material science applications.


properties

IUPAC Name

3-imidazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHAKCASYYCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383764
Record name 3-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-1-yl)benzoic acid

CAS RN

108035-47-8
Record name 3-(1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Imidazol-1-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Leopoldo, E Lacivita, P De Giorgio… - Journal of medicinal …, 2006 - ACS Publications
We here report the synthesis of compounds structurally related to the high-affinity dopamine D 3 receptor ligand N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-…
Number of citations: 42 pubs.acs.org
SR Ashkar, W Rajeswaran, PH Lee… - ACS Infectious …, 2022 - ACS Publications
Tuberculosis (TB) is one of the most significant world health problems, responsible for 1.5 M deaths in 2020, and yet, current treatments rely largely on 40 year old paradigms. Although …
Number of citations: 1 pubs.acs.org

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